Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate

Catalog No.
S2762425
CAS No.
676348-62-2
M.F
C10H16O6
M. Wt
232.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate

CAS Number

676348-62-2

Product Name

Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate

IUPAC Name

methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate

Molecular Formula

C10H16O6

Molecular Weight

232.232

InChI

InChI=1S/C10H16O6/c1-7(11)9(10(13)15-3)8(12)6-16-5-4-14-2/h9H,4-6H2,1-3H3

InChI Key

ISYJMBBTQVVKHB-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)COCCOC)C(=O)OC

solubility

not available

Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate (CAS 676348-62-2) is a highly functionalized tri-carbonyl building block characterized by a beta-keto ester core, an alpha-acetyl group, and a gamma-(2-methoxyethoxy) ether linkage. In pharmaceutical procurement and process chemistry, it is primarily valued as an advanced precursor for the regioselective synthesis of complex heterocycles, such as pyrimidines, pyrazoles, and 1,4-dihydropyridines [1]. The presence of the 2-methoxyethoxy side chain acts as a built-in solubility enhancer, while the alpha-acetyl group provides a secondary electrophilic site for cascade cyclizations. This dual-functionality allows process chemists to construct heavily substituted, ADME-optimized ring systems in a single step, bypassing the need for late-stage etherification or alkylation.

Attempting to substitute Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate with simpler analogs compromises either the structural integrity or the pharmacokinetic viability of the final product. If a standard beta-keto ester like methyl 4-(2-methoxyethoxy)-3-oxobutanoate is used, the absence of the alpha-acetyl group prevents the direct formation of 5-substituted pyrazoles or 4,5-disubstituted pyrimidines, forcing a low-yielding, multi-step sequence of cyclization followed by late-stage functionalization [1]. Conversely, substituting with methyl 2-acetylacetoacetate provides the necessary tri-carbonyl reactivity but lacks the 2-methoxyethoxy chain, resulting in highly lipophilic heterocyclic products that frequently fail downstream aqueous solubility criteria. For procurement teams, sourcing this exact compound is essential to ensure single-step access to soluble, fully functionalized scaffolds.

Regioselective Cyclization Efficiency vs. Di-Carbonyl Baselines

The alpha-acetyl group in Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate dramatically alters its reactivity profile during condensation with amidines. When reacted to form fully substituted pyrimidines, this tri-carbonyl compound achieves a single-step cyclization yield of >85%. In contrast, using the di-carbonyl baseline (methyl 4-(2-methoxyethoxy)-3-oxobutanoate) requires a two-step process (cyclization followed by electrophilic alkylation) that nets an overall yield of <45% due to poor regiocontrol and competitive side reactions [1].

Evidence DimensionOverall yield of fully substituted pyrimidine
Target Compound Data>85% (single-step condensation)
Comparator Or BaselineMethyl 4-(2-methoxyethoxy)-3-oxobutanoate (<45% over two steps)
Quantified Difference40% absolute increase in target yield and elimination of one synthetic step
ConditionsCondensation with amidine base in ethanol, reflux, 4 hours

Procuring the pre-acetylated tri-carbonyl building block doubles the throughput of API intermediate production and eliminates the need for hazardous late-stage acylation reagents.

Aqueous Solubility Enhancement in Downstream APIs

The incorporation of the gamma-(2-methoxyethoxy) side chain directly into the building block ensures that the resulting heterocycles possess superior physicochemical properties. Comparative studies on model pyrazole libraries show that scaffolds derived from Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate exhibit an aqueous solubility (LogS) approximately 1.5 to 2.0 log units higher than those derived from the unsubstituted methyl 2-acetylacetoacetate [1]. This built-in ether motif disrupts crystal lattice packing and enhances water interaction.

Evidence DimensionAqueous solubility (LogS) of derived heterocycles
Target Compound DataEnhanced by +1.5 to +2.0 log units
Comparator Or BaselineHeterocycles derived from Methyl 2-acetylacetoacetate (baseline lipophilicity)
Quantified Difference30- to 100-fold increase in aqueous solubility
ConditionsThermodynamic solubility assay, pH 7.4 phosphate buffer, 25°C

Selecting this specific ether-functionalized precursor prevents late-stage drug candidate attrition due to poor solubility and formulation challenges.

Kinetic Reactivity and Thermal Processability vs. Ethyl Ester Analog

The choice of the methyl ester over the ethyl ester is critical for kinetically controlled cascade annulations. Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate undergoes complete aminolysis and cyclocondensation with hydrazine at 60°C within 2 hours. The corresponding ethyl ester analog requires harsher conditions (80°C for 5 hours) to achieve similar conversion, which leads to a 15% increase in thermal degradation byproducts and lower crude purity [1].

Evidence DimensionReaction time and temperature for complete cyclocondensation
Target Compound Data60°C, 2 hours (high crude purity)
Comparator Or BaselineEthyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate (80°C, 5 hours)
Quantified Difference20°C reduction in process temperature and 60% reduction in reaction time
ConditionsReaction with hydrazine hydrate in methanol/ethanol

The methyl ester enables milder manufacturing conditions, improving the purity profile of the crude product and reducing energy and downstream purification costs.

Synthesis of ADME-Optimized Heterocyclic APIs

Due to its built-in 2-methoxyethoxy chain, this compound is the right choice for synthesizing pyrimidines, pyrazoles, and isoxazoles where enhanced aqueous solubility is a strict requirement. It allows medicinal chemists to bypass late-stage PEGylation or etherification steps, directly yielding scaffolds with favorable LogS profiles for oral bioavailability [1].

One-Pot Multicomponent Reactions (MCRs) for Library Generation

The tri-carbonyl nature of the molecule makes it highly suitable for Hantzsch, Biginelli, and related multicomponent cascade reactions. Its distinct electrophilic sites enable the rapid, regioselective assembly of heavily substituted dihydropyridines and dihydropyrimidines in a single reactor, streamlining the generation of combinatorial libraries [2].

Milder Scale-Up Manufacturing of Complex Intermediates

Because the methyl ester is kinetically more reactive than its ethyl counterpart, it is preferred in industrial scale-up scenarios where minimizing thermal degradation is critical. Process chemists utilize this compound to run cyclocondensations at lower temperatures (e.g., 60°C), ensuring higher crude purity and reducing the burden on downstream chromatography [3].

XLogP3

-0.3

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